1-Chloro-3-(3,3,3-trifluoropropyl)benzene
Overview
Description
1-Chloro-3-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoropropyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-chloro-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The benzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions to form different fluorinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully reduced fluorinated compounds.
Scientific Research Applications
1-Chloro-3-(3,3,3-trifluoropropyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions. The chlorine atom can participate in various substitution reactions, while the benzene ring provides a stable aromatic framework for further chemical modifications .
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoropropene: A related compound with similar trifluoropropyl substitution but different reactivity due to the presence of a double bond.
3-Phenyl-1,1,1-trifluoropropan-2-one: Another compound with a trifluoropropyl group, used in different chemical contexts.
Uniqueness: 1-Chloro-3-(3,3,3-trifluoropropyl)benzene is unique due to its specific substitution pattern, combining the properties of both chlorine and trifluoropropyl groups on a benzene ring.
Properties
IUPAC Name |
1-chloro-3-(3,3,3-trifluoropropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFEFLFOJZWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269052 | |
Record name | 1-Chloro-3-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-34-8 | |
Record name | 1-Chloro-3-(3,3,3-trifluoropropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.